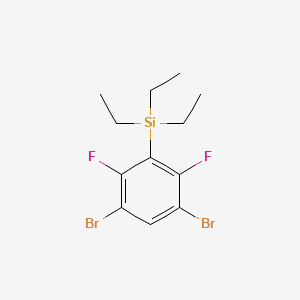![molecular formula C18H13F2N3 B12612148 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile CAS No. 648893-77-0](/img/structure/B12612148.png)
2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile is a complex organic compound characterized by its unique structure, which includes two fluorophenyl groups attached to a central amino-methylidene-butanedinitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile typically involves the alkylation of cyanothioacetamide with benzyl chloride in the presence of a base such as potassium hydroxide in a solvent like dimethylformamide (DMF). This reaction yields the desired compound through a series of intermediate steps .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)ethanedinitrile
- 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)propanedinitrile
Uniqueness
Compared to similar compounds, 2-({[Bis(4-fluorophenyl)methyl]amino}methylidene)butanedinitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
648893-77-0 |
|---|---|
Formule moléculaire |
C18H13F2N3 |
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
2-[[bis(4-fluorophenyl)methylamino]methylidene]butanedinitrile |
InChI |
InChI=1S/C18H13F2N3/c19-16-5-1-14(2-6-16)18(15-3-7-17(20)8-4-15)23-12-13(11-22)9-10-21/h1-8,12,18,23H,9H2 |
Clé InChI |
YERBKMRTURGFJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)NC=C(CC#N)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12612070.png)
![5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;methanol](/img/structure/B12612071.png)
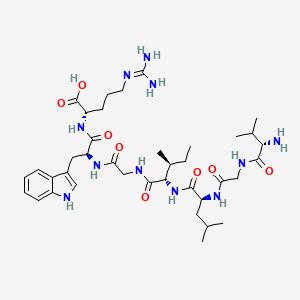
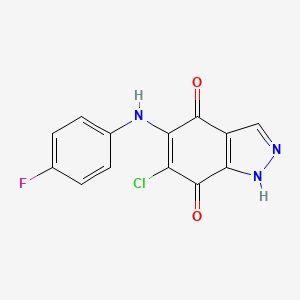
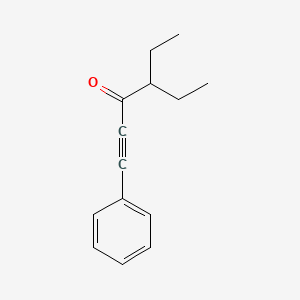
![1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B12612084.png)
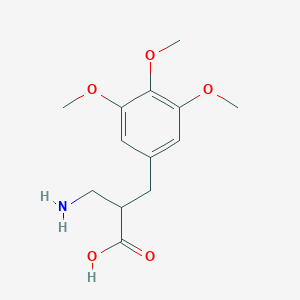
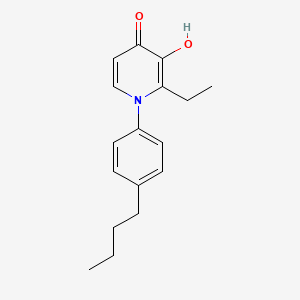
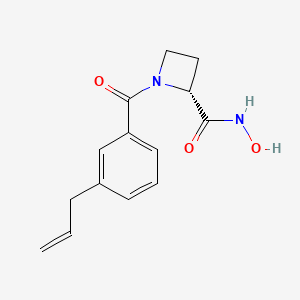
![N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine](/img/structure/B12612098.png)

![1,3-Bis[(pyridin-4-yl)sulfanyl]propan-2-one](/img/structure/B12612121.png)

